6-Amino-3-tert-butyl-4-(furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-tert-butyl-4-(furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound It features a unique structure that combines several functional groups, including an amino group, a tert-butyl group, a furan ring, and a pyrazole ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-tert-butyl-4-(furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-tert-butyl-4-(furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino group and other functional groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
6-Amino-3-tert-butyl-4-(furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 6-Amino-3-tert-butyl-4-(furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-tert-butyl-4-(furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxamide
- 6-Amino-3-tert-butyl-4-(furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-methyl
- 6-Amino-3-tert-butyl-4-(furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-ethyl
Uniqueness
The uniqueness of 6-Amino-3-tert-butyl-4-(furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
Properties
Molecular Formula |
C15H16N4O2 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
6-amino-3-tert-butyl-4-(furan-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H16N4O2/c1-15(2,3)12-11-10(9-5-4-6-20-9)8(7-16)13(17)21-14(11)19-18-12/h4-6,10H,17H2,1-3H3,(H,18,19) |
InChI Key |
IDGBGOXVJYZUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CO3 |
Origin of Product |
United States |
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